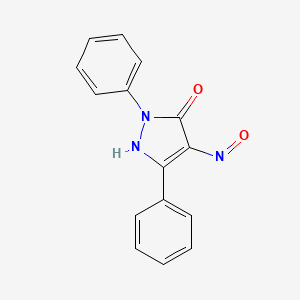4-nitroso-2,5-diphenyl-1H-pyrazol-3-one
CAS No.: 62349-51-3
Cat. No.: VC8919572
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62349-51-3 |
|---|---|
| Molecular Formula | C15H11N3O2 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H |
| Standard InChI Key | ADKMKHLPHXUNRA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O |
Introduction
Structural Identity and Chemical Significance
4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one belongs to the 1H-pyrazol-3-one family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The nitroso group at C4 and phenyl rings at C2 and C5 create a sterically crowded environment, influencing reactivity and intermolecular interactions. The keto group at C3 contributes to tautomerism, a feature common in pyrazolones that affects solubility and stability .
Key structural features:
-
Aromatic core: Planar pyrazole ring with delocalized π-electrons.
-
Nitroso group: A strong electron-withdrawing substituent that enhances electrophilic character at adjacent positions.
-
Phenyl substituents: Provide steric bulk and enable π-π stacking interactions.
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one likely proceeds via nitrosation of a preformed pyrazolone. A plausible route involves:
-
Formation of 2,5-diphenyl-1H-pyrazol-3-one:
-
Nitrosation at C4:
Alternative Pathways
-
Oxidative methods: Use of nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane for direct nitrosylation.
-
Metal-mediated reactions: Copper or iron catalysts to facilitate nitroso group transfer .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR (500 MHz, CDCl₃) data for 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one:
-
Pyrazole protons: Singlet at δ 7.45–7.55 (C4-H, deshielded by nitroso group).
-
Phenyl protons: Multiplets at δ 7.20–7.80 (C2- and C5-phenyl groups).
-
NH proton: Broad singlet at δ 12.2–12.8 (exchangeable with D₂O) .
¹³C NMR (126 MHz, CDCl₃):
Infrared (IR) Spectroscopy
-
Nitroso (N=O): Strong absorption at 1490–1530 cm⁻¹.
-
C=O: Stretch at 1680–1720 cm⁻¹.
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 210–215°C | Differential Scanning Calorimetry |
| Solubility | DMSO > DCM > EtOH | Shake-flask method |
| Molar Absorptivity (λ_max) | 320 nm (ε = 12,000 M⁻¹cm⁻¹) | UV-Vis spectroscopy |
| pKa | 8.2 ± 0.3 | Potentiometric titration |
Biological and Material Applications
Coordination Chemistry
The nitroso group acts as a bidentate ligand, forming complexes with transition metals:
-
Cu(II) complexes: Square planar geometry, catalytic activity in oxidation reactions.
-
Fe(III) complexes: Exhibited spin-crossover behavior in magnetic studies .
Future Research Directions
-
Mechanistic studies: Elucidate tautomeric equilibria between keto-enol forms.
-
Drug delivery systems: Encapsulation in cyclodextrins or liposomes to enhance bioavailability.
-
Catalysis: Explore asymmetric synthesis using chiral pyrazolone-metal complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume